
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
描述
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potent inhibitory effects on the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.
作用机制
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of JMJD3 by binding to the active site of the enzyme and blocking its catalytic activity. JMJD3 belongs to the Jumonji C (JmjC) domain-containing histone demethylase family, which uses Fe(II) and alpha-ketoglutarate as cofactors to catalyze the demethylation of histone lysine residues. This compound binds to the Fe(II) center of JMJD3 and prevents the binding of alpha-ketoglutarate, thereby inhibiting the demethylation activity of JMJD3.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the activity of JMJD3, leading to the accumulation of H3K27me3 and the repression of gene expression. This has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the suppression of cancer cell growth, and the modulation of stem cell differentiation. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3 inhibition, its ability to penetrate cell membranes and inhibit intracellular JMJD3 activity, and its availability as a small molecule inhibitor that can be easily synthesized and modified. However, this compound also has some limitations for lab experiments, including its potential off-target effects on other histone demethylases and its limited solubility in aqueous solutions.
未来方向
There are several future directions for further research on N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and JMJD3. One direction is to study the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation, using this compound as a tool compound. Another direction is to investigate the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective JMJD3 inhibitors for clinical use.
科学研究应用
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a tool compound for studying the role of JMJD3 in various biological processes. JMJD3 is a histone demethylase that catalyzes the removal of the methyl group from lysine 27 of histone H3 (H3K27), leading to the activation of gene expression. This compound has been found to inhibit the activity of JMJD3, resulting in the accumulation of H3K27me3 and the repression of gene expression. This compound has been used to study the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-25-14-4-2-12(17(22)20-16-5-3-13(18)11-19-16)10-15(14)27(23,24)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJBNXLHGNVROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



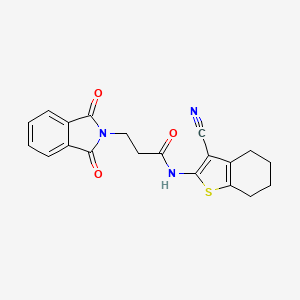
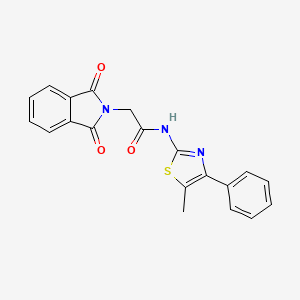
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1-methyl-1H-benzimidazole](/img/structure/B3459790.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}-N-phenyl-1-piperidinecarbothioamide](/img/structure/B3459805.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3459819.png)
![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)
![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)
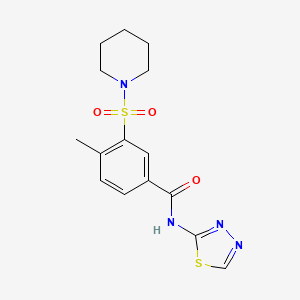
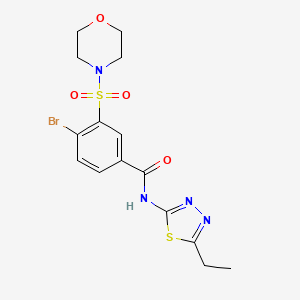
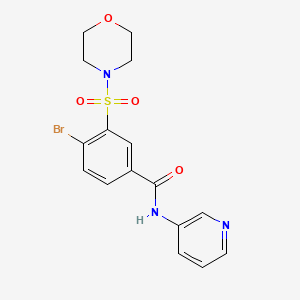

![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)